molecular formula C16H16N2O3S B585829 Febuxostat-d7 CAS No. 1285539-74-3

Febuxostat-d7

Cat. No. B585829
M. Wt: 323.418
InChI Key: BQSJTQLCZDPROO-SCENNGIESA-N
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Description

Febuxostat-d7 is the labelled analogue of Febuxostat . Febuxostat is used to lower hyperuricemia (high uric acid in the blood) in patients with gout who have been treated with allopurinol that did not work well or cannot be treated with allopurinol . This medicine is a xanthine oxidase inhibitor. It works by causing less uric acid to be produced by the body .


Synthesis Analysis

An improved, simple and highly sensitive LC-MS/MS method has been developed and validated for quantification of febuxostat with 100 μL human plasma using febuxostat-d7 as an internal standard (IS) according to regulatory guidelines . The analyte and IS were extracted from human plasma via liquid-liquid extraction using diethyl ether .


Molecular Structure Analysis

Febuxostat is a non-purine selective inhibitor of the enzyme xanthine oxidase, which is involved in purine catabolism . The xanthine oxidase enzyme catalyzes two reactions that ultimately generate uric acid from hypoxanthine . Febuxostat is a potent, selective inhibitor of xanthine oxidase, forming a stable complex with both the reduced and oxidized form of the enzyme, thereby inhibiting its function .


Chemical Reactions Analysis

Mass parameters were optimized to get the product ions of m/z: 261.1, m/z: 262.1 from its respective precursor ions of FB [M+H] + (m/z: 317.1) and FBD7 [M+H] + (m/z: 324.2) with Source temperature 500°C, Ion Spray voltage 5500 volts, Heater gas, Nebulizer gas 30 psi each, Curtain gas 20 psi, CAD gas 6 psi, (all gas channels with nitrogen) Source flow rate 500 μL/min without split, Entrance potential 10 V, Declustering potential 45 V for analyte and 55 V for internal standard, Collision energy 28 V for both analyte and internal standard, Collision cell exit potential 12 V for analyte and 14 V for internal standard .


Physical And Chemical Properties Analysis

The single-crystal structures of Febuxostat were elucidated, and their physical and chemical properties were investigated by IR, PXRD, and DSC .

Scientific Research Applications

  • Diabetic Renal Injury Amelioration Febuxostat, a xanthine oxidase inhibitor, has been shown to ameliorate diabetic renal injury. This effect is attributed to the attenuation of inflammatory and oxidative effects caused by diabetes-induced renal damage, primarily through the inhibition of xanthine oxidase and xanthine dehydrogenase activities (Lee et al., 2014).

  • Neuroprotective Effects in Intracerebral Hemorrhage Febuxostat exhibits neuroprotective effects in models of neuronal injury induced by intracerebral hemorrhage (ICH) in mice. It improves neurological severity scores, reduces neuronal cell death, and attenuates cytokine levels. This suggests potential therapeutic targets for febuxostat in the context of ICH-induced secondary brain injury (Wang et al., 2022).

  • Renal Ischemia-Reperfusion Injury Suppression Febuxostat has shown efficacy in suppressing renal ischemia-reperfusion injury. It achieves this by reducing oxidative stress, evidenced by lower levels of nitrotyrosine, thiobarbituric acid-reactive substances, and urine 8-isoprostane. Additionally, it reduces the induction of endoplasmic reticulum stress markers (Tsuda et al., 2012).

  • Protective Role in Parotid Salivary Gland Injury Febuxostat demonstrates a protective role against 5-fluorouracil-induced parotid salivary gland damage in rats. It exerts anti-inflammatory and antioxidant effects and influences the TRPC1/CHOP signaling pathway (Abdelzaher et al., 2022).

  • Testosterone-Induced Benign Prostatic Hyperplasia Amelioration In rat models, febuxostat ameliorates testosterone-induced benign prostatic hyperplasia (BPH). It acts through the suppression of the xanthine oxidase/Janus Kinases/signal transducer and activator of transcription (XO/JAK/STAT) axis, indicating its potential for repurposing in the treatment of BPH (Abo-Youssef et al., 2020).

  • Atrial Fibrillation Management Febuxostat has been found to inhibit atrial electrical and structural remodeling in atrial fibrillation (AF) by suppressing XO and inhibiting the TGF-β1/Smad signaling pathway. This suggests its utility in the prevention and management of AF (Fan et al., 2019).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future directions include personalized medicine, combination therapies, mechanistic insights, and ongoing long-term safety monitoring, collectively illuminating the promising landscape of febuxostat’s multifaceted therapeutic potential .

properties

CAS RN

1285539-74-3

Product Name

Febuxostat-d7

Molecular Formula

C16H16N2O3S

Molecular Weight

323.418

IUPAC Name

2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D

InChI Key

BQSJTQLCZDPROO-SCENNGIESA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O

synonyms

2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7;  2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid-d7;  TEI 6720-d7;  TMX 67-d7; 

Origin of Product

United States

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